molecular formula C27H44O8 B1264871 Pregnanediol 3|A-O-|A-D-Glucuronide

Pregnanediol 3|A-O-|A-D-Glucuronide

Cat. No.: B1264871
M. Wt: 496.6 g/mol
InChI Key: ZFFFJLDTCLJDHL-UDXHBKKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pregnanediol 3|A-O-|A-D-Glucuronide, also known as this compound, is a useful research compound. Its molecular formula is C27H44O8 and its molecular weight is 496.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H44O8

Molecular Weight

496.6 g/mol

IUPAC Name

(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[[(3R,5R,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid

InChI

InChI=1S/C27H44O8/c1-13(28)17-6-7-18-16-5-4-14-12-15(8-10-26(14,2)19(16)9-11-27(17,18)3)34-25-22(31)20(29)21(30)23(35-25)24(32)33/h13-23,25,28-31H,4-12H2,1-3H3,(H,32,33)/t13-,14+,15+,16-,17+,18-,19-,20-,21-,22+,23-,25?,26-,27+/m0/s1

InChI Key

ZFFFJLDTCLJDHL-UDXHBKKHSA-N

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OC5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)C)O

Canonical SMILES

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C)O

Synonyms

20 alpha-hydroxy-5 beta-pregnan-3 alpha-yl-beta-D-glucopyranosiduronic acid
5 beta-pregnane-3 alpha, 20 alpha-diol-3 alpha-glucuronide
pregnanediol-3 alpha-glucuronide
pregnanediol-3 alpha-glucuronide, (3alpha,5alpha,20S)-isomer
pregnanediol-3-glucuronide

Origin of Product

United States

Nature and Nomenclature As a Steroid Conjugate

Pregnanediol (B26743) 3α-O-β-D-Glucuronide is chemically classified as a steroid glucuronide conjugate. contaminantdb.ca This means it is a steroid molecule to which a glucuronic acid molecule has been attached. hmdb.ca The systematic IUPAC name for this compound is (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-({(1S,3aS,3bR,5aR,7R,9aS,9bS,11aS)-1-[(1S)-1-hydroxyethyl]-9a,11a-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-7-yl}oxy)oxane-2-carboxylic acid. wikipedia.org It is also commonly referred to by several synonyms.

The core structure is pregnanediol, specifically the 5β-pregnane-3α,20α-diol isomer. wikipedia.org The "3α-O-β-D-Glucuronide" part of the name indicates that a β-D-glucuronic acid molecule is linked to the pregnanediol at the 3-alpha position through an oxygen atom (an O-glycosidic bond). hmdb.ca This conjugation process, known as glucuronidation, significantly increases the water solubility of the original steroid, facilitating its excretion from the body, primarily in urine. hmdb.ca

Table 1: Nomenclature and Chemical Identifiers

Identifier TypeValue
IUPAC Name (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-({(1S,3aS,3bR,5aR,7R,9aS,9bS,11aS)-1-[(1S)-1-hydroxyethyl]-9a,11a-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-7-yl}oxy)oxane-2-carboxylic acid wikipedia.org
CAS Number 1852-49-9 biomol.comnih.gov
Synonyms Pregnanediol-3α-Glucuronide, 5β-Pregnane-3α,20α-diol Glucuronide, PdG biomol.comcaymanchem.com
Molecular Formula C27H44O8 biomol.comcaymanchem.com
Molecular Weight 496.6 g/mol nih.gov

Context Within Progesterone Metabolomics

Pregnanediol (B26743) 3α-O-β-D-Glucuronide is a principal urinary metabolite of progesterone (B1679170), a vital steroid hormone involved in the menstrual cycle and pregnancy. biomol.comcaymanchem.comcaymanchem.com The metabolic journey from progesterone to its excretable form, Pregnanediol 3α-O-β-D-Glucuronide, is a multi-step process primarily occurring in the liver. rupahealth.comrupahealth.com

The initial steps involve the reduction of progesterone by enzymes such as 5β-reductase, leading to the formation of pregnanediol isomers. rupahealth.comrupahealth.com Subsequently, the enzyme UDP-glucuronosyltransferase (UGT) catalyzes the conjugation of pregnanediol with glucuronic acid, forming the water-soluble Pregnanediol 3α-O-β-D-Glucuronide. hmdb.carupahealth.com Research has identified UGT1A1 and UGT2B7 as major UGT enzymes involved in the glucuronidation of progesterone metabolites. nih.govnih.gov

Because urinary levels of Pregnanediol 3α-O-β-D-Glucuronide correlate with serum progesterone levels, its measurement has become a valuable non-invasive tool in clinical research. biomol.comcaymanchem.com It is widely used to confirm ovulation and assess luteal phase function, which is critical for the establishment and maintenance of early pregnancy. rupahealth.comrupahealth.com A sustained rise in urinary Pregnanediol 3α-O-β-D-Glucuronide levels is considered a reliable indicator that ovulation has occurred. rupahealth.comnih.gov

Table 2: Key Enzymes and Metabolites in Progesterone Metabolism

Precursor/EnzymeResulting MetaboliteSignificance
Progesterone 5β-DihydroprogesteroneIntermediate in the 5-beta pathway rupahealth.com
5β-Reductase Pregnanolone (B1679072)Precursor to β-pregnanediol rupahealth.com
UDP-glucuronosyltransferase (UGT) Pregnanediol 3α-O-β-D-GlucuronideMajor excretory metabolite of progesterone rupahealth.com

Historical Development of Research on Pregnanediol Metabolites

From Progesterone (B1679170) to Pregnanediol: A Reductive Transformation

The initial and rate-determining steps in the formation of pregnanediol from progesterone are a series of reductions catalyzed by specific enzymes. rupahealth.comrupahealth.com This process ultimately determines which stereoisomer of pregnanediol is formed. rupahealth.comrupahealth.com

The Pivotal Role of 5α- and 5β-Reductases in Progesterone's Fate

The metabolic fate of progesterone is largely directed by the action of two key enzymes: 5α-reductase and 5β-reductase. rupahealth.comrupahealth.com These enzymes catalyze the irreversible reduction of the double bond between carbons 4 and 5 of the steroid nucleus. nih.gov

5α-Reductase Pathway: This enzyme converts progesterone into 5α-dihydroprogesterone (5α-DHP). rupahealth.com The 5α-reductase pathway is associated with the production of neurosteroid metabolites that can have calming effects. rupahealth.com

5β-Reductase Pathway: Conversely, 5β-reductase metabolizes progesterone into 5β-dihydroprogesterone (5β-DHP). rupahealth.com This pathway leads to the formation of inactive metabolites of progesterone. rupahealth.com The human 5β-reductase enzyme efficiently acts on progesterone, as well as other steroid hormones like 17α-hydroxyprogesterone and androstenedione. wikipedia.org

The relative activity of these two enzymes can vary among individuals, influencing their metabolic profile. healthmatters.io For instance, conditions like Polycystic Ovary Syndrome (PCOS) are sometimes associated with a preference for the 5α-pathway, while hypothyroidism may lead to increased metabolism down the 5β-pathway. healthmatters.io

The Action of Hydroxysteroid Dehydrogenases (e.g., 3α-HSD)

Following the initial reduction by either 5α- or 5β-reductase, the resulting dihydroprogesterone intermediates undergo further metabolism by hydroxysteroid dehydrogenases (HSDs). rupahealth.comrupahealth.com These enzymes are critical in converting the keto group at the C3 position to a hydroxyl group.

Specifically, 3α-hydroxysteroid dehydrogenase (3α-HSD) plays a significant role. rupahealth.com In the 5β-pathway, 3α-HSD converts 5β-dihydroprogesterone to pregnanolone (B1679072) (specifically, 3α-hydroxy-5β-pregnan-20-one). rupahealth.com Similarly, in the 5α-pathway, 3α-HSD converts 5α-dihydroprogesterone to allopregnanolone (B1667786). rupahealth.com 3α-HSDs are part of the aldo-keto reductase superfamily and are crucial for regulating the activity of steroid hormones. nih.gov

The Final Step: Glucuronidation of Pregnanediol

To be excreted from the body, the now-formed pregnanediol must be made more water-soluble. wikipedia.org This is achieved through a process called glucuronidation, a major phase II metabolic reaction. rupahealth.comwikipedia.org

The Workhorses of Conjugation: Uridine (B1682114) Diphosphate (B83284) Glucuronosyltransferase (UGT) Isoforms

The conjugation of pregnanediol with glucuronic acid is catalyzed by a family of enzymes known as uridine diphosphate glucuronosyltransferases (UGTs). rupahealth.comwikipedia.org These enzymes transfer a glucuronic acid molecule from the high-energy donor, UDP-glucuronic acid (UDPGA), to the pregnanediol molecule. wikipedia.org

Several UGT isoforms are involved in drug and xenobiotic metabolism, with the UGT1A and UGT2B subfamilies being particularly important. nih.gov While the specific UGT isoforms responsible for pregnanediol glucuronidation are not definitively detailed in all literature, it is known that progesterone metabolites, in general, are substrates for these enzymes. nih.gov For example, studies on the drug labetalol, which undergoes extensive glucuronidation, have identified UGT1A1 and UGT2B7 as the major enzymes involved. nih.gov Progesterone itself can induce the expression of UGT1A1. nih.gov This suggests a complex interplay of steroid hormones and the enzymes responsible for their metabolism.

Precision in Conjugation: Stereochemical Considerations

The process of glucuronidation is stereospecific. The resulting molecule, Pregnanediol 3-α-O-β-D-glucuronide, has a specific three-dimensional structure. wikipedia.org The glucuronic acid moiety is attached to the 3α-hydroxyl group of the 5β-pregnane-3α,20α-diol molecule. wikipedia.org This precise orientation is critical for its recognition by transport proteins and subsequent elimination from the body.

Where the Action Happens: Tissue and Organ-Specific Metabolism

The metabolism of progesterone to Pregnanediol 3-α-O-β-D-glucuronide is not uniformly distributed throughout the body. Different tissues and organs contribute to this metabolic pathway to varying degrees.

The liver is the primary site for progesterone metabolism and glucuronidation. rupahealth.comrupahealth.comnih.gov It has the highest concentration and variety of UGT enzymes, including UGT1A1, 1A3, 1A4, 1A6, 1A9, 2B7, and 2B15, which are crucial for metabolizing a wide range of substances. nih.gov

During pregnancy, the placenta also plays a significant role in steroid hormone synthesis and metabolism. rupahealth.comfrontiersin.org The placenta is known to express various steroidogenic enzymes. frontiersin.org While progesterone itself is produced by the placenta, it also contributes to the metabolism of progesterone and its derivatives. rupahealth.comfrontiersin.org The placenta expresses enzymes like 11β-HSD, which are involved in steroid metabolism, highlighting its active role in regulating the hormonal environment of both the mother and the fetus. frontiersin.org Other tissues, such as the brain and skin, also contribute to progesterone metabolism, although to a lesser extent than the liver. rupahealth.comnih.gov

Interplay with Other Steroid Conjugation Pathways (e.g., Estrone-3-Glucuronide)

The glucuronidation of pregnanediol does not occur in isolation. It is part of a complex network of steroid hormone metabolism that processes numerous endogenous compounds, including androgens, estrogens, and corticosteroids. genome.jpcas.cz The UGT enzymes responsible for this conjugation have varying specificities and can act on multiple steroid substrates. hmdb.ca This creates an interplay between different steroid conjugation pathways.

A significant example of this interplay is the relationship between the metabolic pathways of progesterone and estrogen, specifically the formation of Pregnanediol-3-Glucuronide (B129214) (PdG) and Estrone-3-Glucuronide (E1G). nih.govsigmaaldrich.comnih.gov Estrone (B1671321) is a metabolite of estradiol, the primary estrogen secreted by developing ovarian follicles. nih.gov Similar to progesterone, estrone is conjugated in the liver via glucuronidation to form E1G, which is then excreted in the urine. nih.gov

The monitoring of both urinary E1G and PdG provides a comprehensive and dynamic view of ovarian function throughout the menstrual cycle. nih.govnih.gov

Follicular Phase: The growth of the ovarian follicle is directly related to the secretion of estradiol, leading to a rise in urinary E1G. nih.gov During this phase, progesterone levels, and consequently PdG levels, are low.

Ovulation and Luteal Phase: A surge in luteinizing hormone (LH) triggers ovulation, which is followed by the formation of the corpus luteum. The corpus luteum begins to produce progesterone, causing a characteristic post-ovulatory rise in urinary PdG levels. nih.govnih.gov This rise in PdG, following a peak in E1G, is considered strong evidence that ovulation has occurred. nih.govsigmaaldrich.com

The balance and timing of E1G and PdG excretion are therefore direct reflections of the underlying physiological events of follicular development, ovulation, and corpus luteum function. nih.govnih.gov Algorithms have been developed that use the daily excretion rates and ratios of E1G and PdG to accurately map the phases of the menstrual cycle, identify the fertile window, and confirm ovulation. nih.govmdpi.com For instance, specific urinary PdG excretion rate thresholds have been established to distinguish between anovulatory cycles, ovulatory but infertile cycles, and fully fertile ovulatory cycles. nih.govnih.gov

This codependence on the glucuronidation pathway and the complementary information provided by their metabolites make the study of PdG and E1G excretion crucial for assessing female fertility and the continuum of ovarian activity from puberty to menopause. nih.govsigmaaldrich.combiosynth.com

Research Findings on Key Metabolic Enzymes

Enzyme/HormoneRole in Steroid MetabolismResearch Findings
5β-Reductase Catalyzes the initial step in the conversion of progesterone to 5β-pregnanedione, a precursor to pregnanediol. rupahealth.comIts activity is a key determinant in the pathway leading to pregnanediol formation. rupahealth.com Insulin resistance and fatty liver may increase its activity. gdx.net
UDP-Glucuronosyltransferases (UGTs) A family of enzymes that catalyze the transfer of glucuronic acid to steroids, including pregnanediol and estrone, making them water-soluble for excretion. cas.czwikipedia.orgUGTs are crucial for the elimination of many hormones and drugs. wikipedia.org The UGT1A1 isozyme is induced by progesterone, which can enhance the metabolism of certain substances. nih.govnih.gov
Progesterone Precursor hormone to pregnanediol. wikipedia.orgmedchemexpress.comInduces the promoter activity of the UGT1A1 enzyme, potentially increasing its own rate of glucuronidation as well as that of other compounds metabolized by this enzyme. nih.govnih.gov
Estrone An estrogen metabolite that is also conjugated via glucuronidation for excretion. nih.govUrinary levels of its metabolite, Estrone-3-Glucuronide (E1G), are monitored alongside PdG to track follicular activity. nih.govnih.gov

Reflection of Endogenous Progesterone Secretion in Research Models

The measurement of urinary PdG is a well-established method for indirectly monitoring endogenous progesterone secretion in diverse research models. researchgate.netoup.comnih.govnih.govnih.govresearchgate.net Progesterone, primarily produced by the corpus luteum after ovulation, is metabolized in the liver to various compounds, with pregnanediol being a principal product. This pregnanediol is then conjugated with glucuronic acid to form the water-soluble PdG, which is subsequently excreted in the urine. wikipedia.orghmdb.ca

Research studies have demonstrated a strong correlation between serum progesterone concentrations and urinary PdG levels, validating the use of the latter as a reliable, non-invasive proxy. researchgate.net This is particularly advantageous in longitudinal studies that require frequent sampling, as it avoids the stress and logistical challenges of repeated blood draws. oup.comnih.gov For instance, daily morning urine samples can be used to construct detailed profiles of progesterone secretion across the menstrual cycle. nih.govnih.gov

The patterns of urinary PdG excretion closely mirror the expected fluctuations in progesterone during the menstrual cycle, showing low levels in the follicular phase and a significant rise in the luteal phase, peaking approximately five days after ovulation. researchgate.netnih.gov This dynamic allows researchers to accurately track luteal phase activity and assess the functional capacity of the corpus luteum. researchgate.net

A study comparing urinary progesterone and PdG found similar excretion patterns during the menstrual cycle, though PdG concentrations were 1,000-4,000 times higher, highlighting its utility as a robust marker. researchgate.net Furthermore, research in premature ovarian failure has utilized PdG measurements to investigate the origins of progesterone, demonstrating that persistent PdG secretion after gonadotropin suppression points to an adrenal source rather than an ovarian one. nih.gov This underscores the utility of PdG in differentiating between sources of progesterone in complex endocrine conditions.

Utility in Assessing Ovarian Activity and Cyclicity in Biological Studies

The assessment of urinary Pregnanediol 3α-O-β-D-glucuronide (PdG) is a cornerstone of non-invasive research into ovarian activity and cyclicity. researchgate.netnih.govnih.govnih.gov By tracking the daily excretion rates of PdG, researchers can gain a detailed understanding of the functionality of the ovaries throughout the menstrual cycle. rupahealth.commdpi.comfrontiersin.org

A key application of PdG measurement is the confirmation of ovulation. rupahealth.commdpi.com Following ovulation and the formation of the corpus luteum, progesterone production increases significantly, leading to a corresponding rise in urinary PdG levels. nih.govfrontiersin.org Studies have established specific thresholds for PdG that can confirm ovulation with high specificity. For example, some research indicates that three consecutive days of urinary PdG levels above 5 µg/mL can confirm ovulation with 100% specificity. factsaboutfertility.orgnih.gov

Beyond simply confirming ovulation, the pattern and magnitude of the PdG rise provide valuable information about the quality of the luteal phase. nih.gov A robust and sustained increase in PdG suggests a healthy, functional corpus luteum capable of producing adequate progesterone to support a potential pregnancy. Conversely, a weak or short-lived rise in PdG can indicate luteal phase defects, which are associated with infertility and early pregnancy loss. nih.govnih.gov

Longitudinal studies employing daily PdG monitoring have revealed significant variability in "normal" menstrual cycle profiles. oup.comnih.gov While classic textbook curves depict a smooth, predictable rise and fall of hormones, individual profiles are often more complex. nih.gov Daily monitoring allows researchers to capture this variability and identify subtle abnormalities that might be missed with less frequent sampling. For instance, a study of 113 ostensibly normal cycles found that 22 had some form of luteal phase defect. oup.comnih.gov

The combination of urinary PdG with another key metabolite, estrone-3-glucuronide (E1G), which reflects follicular activity, provides a comprehensive picture of the entire ovarian cycle. rupahealth.comfrontiersin.org This dual-marker approach allows for the precise delineation of the follicular and luteal phases, the identification of the fertile window, and the diagnosis of various ovulatory disorders. rupahealth.comfrontiersin.org

Table 1: Research Findings on PdG Thresholds for Assessing Ovarian Activity

Research FindingPdG ThresholdSignificance in ResearchSource
Confirmation of Ovulation> 5 µg/mL for 3 consecutive daysHigh specificity for confirming that ovulation has occurred. factsaboutfertility.orgnih.gov
Biochemical Proof of Ovulation9 µmol/24 hDistinguishes a luteinized unruptured follicle from an inadequate luteal phase. nih.gov
Sufficient Luteal Function13.5 µmol/24 hIndicates luteal phase function adequate to support a potential pregnancy. rupahealth.com
End of Fertile Window7 µmol/24 hHelps to define the post-ovulatory infertile period. rupahealth.com

Investigations into Hormonal Interactions and Regulatory Influences (e.g., thyroid hormones)

The measurement of Pregnanediol 3α-O-β-D-glucuronide (PdG) is instrumental in research investigating the intricate interplay between progesterone and other hormonal systems, notably thyroid hormones. nih.govrupahealth.com Variations in progesterone levels, as reflected by urinary PdG, can influence, and be influenced by, thyroid function. rupahealth.commdpi.com

Research has shown that progesterone can modulate the activity of enzymes involved in the synthesis and metabolism of thyroid hormones. rupahealth.com For instance, some studies suggest that progesterone therapy can lead to a decrease in thyroid-stimulating hormone (TSH) levels and an increase in free thyroxine (Free T4) levels. rupahealth.compalomahealth.comaapec.orgmedium.com By monitoring PdG as a marker of progesterone status, researchers can correlate these hormonal shifts and better understand the underlying mechanisms of their interaction. rupahealth.com

In euthyroid women, a positive association has been observed between total T4 and higher urinary levels of luteal phase progesterone metabolites, providing evidence for the direct actions of thyroid hormones on the reproductive tract. mdpi.com Furthermore, cyclical fluctuations of T4 and T3 in healthy women have been shown to affect the metabolism and urinary excretion of progesterone, as measured by pregnanediol 3-glucuronide. nih.gov

Hypothyroidism can lead to reduced progesterone receptor expression and increased estrogen receptor expression, thereby altering the responsiveness of uterine cells to these hormones. mdpi.com This highlights the importance of considering the thyroid status in studies of reproductive endocrinology where PdG is used as a primary endpoint.

The relationship is bidirectional, with estrogen and progesterone also impacting thyroid function. For example, estrogen increases the levels of thyroid-binding globulin (TBG), which binds to thyroid hormones and reduces their bioavailability. rupahealth.com Progesterone, on the other hand, may decrease TBG production, resulting in more free thyroid hormone available for use by the body. palomahealth.com

Table 2: Summary of Research on Progesterone and Thyroid Hormone Interactions

Progesterone Effect on Thyroid HormonesResearch FindingImplication for ResearchSource
Decreased TSHProgesterone therapy may lead to lower TSH levels.PdG levels can be correlated with TSH changes to study the impact of endogenous progesterone on the pituitary-thyroid axis. rupahealth.compalomahealth.comaapec.org
Increased Free T4Progesterone therapy has been shown to increase Free T4 levels.Researchers can use PdG as a marker to investigate the role of progesterone in modulating thyroid hormone bioavailability. rupahealth.compalomahealth.comaapec.orgmedium.com
Modulation of Thyroid Hormone MetabolismProgesterone may influence enzymes involved in thyroid hormone synthesis and metabolism.Studies can utilize PdG to explore the molecular mechanisms by which progesterone affects thyroid function. rupahealth.com
Altered Receptor ExpressionHypothyroidism can alter progesterone receptor expression.When studying the effects of progesterone using PdG, it is crucial to consider the thyroid status of the research subjects. mdpi.com

Role as a Metabolomic Marker in Reproductive Endocrinology Research

In the field of metabolomics, which involves the comprehensive study of small molecule metabolites in biological systems, Pregnanediol 3α-O-β-D-glucuronide (PdG) has emerged as a significant marker in reproductive endocrinology research. researchgate.netmdpi.comnih.govresearchgate.netnih.govnih.gov Its quantification provides a window into the metabolic pathways associated with female reproductive health and disease. nih.govnih.gov

The non-invasive nature of urinary PdG measurement makes it particularly suitable for large-scale metabolomic studies that aim to identify biomarkers for various reproductive conditions. nih.govresearchgate.netnih.govnih.govcapes.gov.brnih.govnih.gov By analyzing the levels of PdG in conjunction with other metabolites, researchers can uncover metabolic signatures associated with conditions like polycystic ovary syndrome (PCOS), endometriosis, and female infertility. nih.gov

A Mendelian randomization study highlighted the potential causal relationship between various metabolites and reproductive endocrine disorders, underscoring the importance of including key hormonal metabolites like PdG in such analyses. nih.gov For example, altered steroid hormone metabolism is a hallmark of PCOS, and urinary steroid profiling, including PdG, can provide valuable diagnostic and prognostic information.

Furthermore, metabolomic studies of pregnancy complications have identified PdG as a potentially important biomarker. nih.gov For instance, in a study on small for gestational age (SGA) pregnancies, pregnanediol-3-glucuronide was one of the metabolites found to be significantly altered in maternal plasma. nih.gov This suggests that monitoring PdG levels could contribute to the development of predictive models for adverse pregnancy outcomes.

The development of advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS/MS), has enabled the highly sensitive and specific measurement of PdG in various biological fluids, including serum and urine. nih.govnih.gov These methods allow for the precise quantification of PdG, even at low concentrations, which is crucial for detailed metabolomic profiling and the identification of subtle metabolic disturbances. nih.gov

Table 3: Application of Pregnanediol 3α-O-β-D-Glucuronide in Metabolomic Studies of Reproductive Health

Research AreaApplication of PdG as a Metabolomic MarkerKey FindingsSource
Reproductive Endocrine Disorders Investigating the causal relationship between metabolites and conditions like PCOS, endometriosis, and female infertility.Altered steroid metabolism, including PdG levels, is implicated in the pathogenesis of these disorders. nih.gov
Pregnancy Complications Identifying biomarkers for adverse pregnancy outcomes such as small for gestational age (SGA).Pregnanediol-3-glucuronide levels were found to be altered in maternal plasma of SGA pregnancies. nih.gov
Ovulation and Luteal Phase Assessment Non-invasive monitoring of progesterone production to confirm ovulation and assess luteal function.Urinary PdG is a reliable marker for tracking the metabolic signature of the luteal phase. nih.govnih.gov
Method Development Establishing highly sensitive and specific analytical methods for PdG quantification.LC-MS/MS methods have been developed for accurate measurement of PdG in serum and urine for metabolomic studies. nih.gov

Advanced Analytical Methodologies for Research Oriented Quantification of Pregnanediol 3α O β D Glucuronide

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) offers high specificity and sensitivity for the quantification of steroid metabolites. unito.it It identifies molecules based on their mass-to-charge ratio, providing a high degree of confidence in the analytical results. unito.it

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a reference method for the quantification of steroid glucuronides due to its superior specificity and sensitivity. researchgate.netunito.itnih.gov This technique combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry. researchgate.netunito.it

Recent advancements have led to the development of "dilute and shoot" methods, which simplify sample preparation and enable high-throughput analysis. nih.gov These methods involve minimal sample manipulation, often just dilution, before direct injection into the LC-MS/MS system. nih.gov This approach significantly reduces analysis time and potential for errors introduced during complex extraction procedures. unito.itnih.gov

Research has demonstrated the successful application of LC-MS/MS for measuring PdG in various biological matrices, including urine, dried urine spots (DUS), and serum. researchgate.neted.ac.uknih.gov A key advantage of LC-MS/MS is its ability to directly measure the conjugated form of pregnanediol (B26743) without the need for enzymatic hydrolysis or derivatization, which is often required for other methods. ed.ac.uknih.gov This preserves the integrity of the original molecule and provides a more accurate representation of its concentration.

The high specificity of LC-MS/MS allows for the clear separation of PdG from other structurally similar steroid metabolites, which can be a challenge for less specific methods like immunoassays. nih.gov This is particularly important in complex biological samples where cross-reactivity can lead to inaccurate results. Furthermore, the dynamic range of LC-MS/MS is typically wider than that of immunoassays, reducing the need for multiple sample dilutions. mpg.de

LC-MS/MS Method Parameters for Pregnanediol 3-glucuronide (PdG) Quantification
ParameterDescriptionSource
Sample TypesUrine, Dried Urine Spots (DUS), Serum researchgate.neted.ac.uknih.gov
Sample Preparation"Dilute and shoot" or solid-phase extraction (SPE) nih.govresearchgate.net
Ionization ModeNegative ion electrospray ionization (ESI) is commonly used. ed.ac.uk
Linear RangeCan range from 0.38 to 100 ng/mL in serum. researchgate.netnih.gov
Limit of Quantification (LOQ)As low as 0.01 ng/mL in serum and 0.01 μg/mL in urine. researchgate.netnih.govnih.gov
Analysis TimeRapid methods can have a run time as short as 6 minutes. unito.itnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

Gas chromatography-mass spectrometry (GC-MS) has historically been a cornerstone for steroid analysis and remains a valuable tool. ed.ac.ukendocrine-abstracts.org However, for the analysis of non-volatile compounds like steroid glucuronides, GC-MS requires a more involved sample preparation process. nih.govnih.gov

A critical step in GC-MS analysis of Pregnanediol 3-glucuronide is the enzymatic hydrolysis to cleave the glucuronic acid moiety, followed by derivatization to increase the volatility of the resulting pregnanediol. nih.govnih.govendocrine-abstracts.org Common derivatization techniques include the formation of trimethylsilyl (B98337) (TMS) ethers. nih.govaacrjournals.org While effective, these steps can be time-consuming and introduce potential variability into the analysis. unito.it

Despite the more complex sample preparation, GC-MS provides high-resolution separation and sensitive detection. It has been successfully used to validate other analytical methods, such as immunoassays, by providing a reliable reference measurement. nih.govjst.go.jp The development of high-throughput urinary steroid profiling methods using GC-MS has been established, though newer techniques like LC-MS/MS are often favored for their reduced sample preparation and run times. endocrine-abstracts.org

Key Steps in GC-MS Analysis of Pregnanediol 3-glucuronide
StepDescriptionPurposeSource
Enzymatic HydrolysisUse of enzymes like β-glucuronidase to cleave the glucuronide conjugate.To release the free pregnanediol, which is more amenable to GC analysis. nih.govnih.govendocrine-abstracts.org
ExtractionLiquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the steroid from the sample matrix.To purify and concentrate the analyte. nih.gov
DerivatizationChemical modification, typically silylation (e.g., using MSTFA), to create a volatile derivative.To allow the steroid to be vaporized and pass through the gas chromatograph. nih.govaacrjournals.org
GC Separation & MS DetectionSeparation of the derivatized steroid based on its boiling point and retention time, followed by mass analysis.To quantify the analyte with high specificity. unito.itendocrine-abstracts.org

Specialized Mass Spectrometry Ionization Methods (e.g., Fast Atom Bombardment/Negative-Ion Ionization)

In the historical development of mass spectrometric techniques for steroid analysis, specialized ionization methods played a significant role. Fast Atom Bombardment (FAB) is a soft ionization technique that was developed in the 1980s. wikipedia.orgrsc.org In FAB, a high-energy beam of neutral atoms, such as argon or xenon, bombards a sample mixed in a non-volatile liquid matrix, like glycerol, to produce ions. wikipedia.org

This method was particularly useful for the analysis of non-volatile and thermally labile molecules like steroid glucuronides, as it could generate intact molecular ions with minimal fragmentation. wikipedia.orgyoutube.com When coupled with negative-ion ionization, FAB-MS could directly measure pregnanediol-3-glucuronide (B129214) in diluted urine without extensive sample preparation. researchgate.net

The combination of FAB with tandem mass spectrometry (MS-MS) further enhanced its utility by allowing for the structural elucidation of steroid glycosides. nih.gov While FAB has been largely superseded by more modern techniques like electrospray ionization (ESI) used in LC-MS/MS, its development was a critical step in the evolution of mass spectrometry for the analysis of conjugated steroids. ed.ac.ukwikipedia.org

Immunoassay Techniques for Research

Immunoassays are widely used for the quantification of Pregnanediol 3-glucuronide in research settings due to their relative ease of use and high throughput capabilities. unito.it These methods rely on the specific binding of an antibody to the target analyte. massey.ac.nzmassey.ac.nz

Enzyme Immunoassays (EIA/ELISA) Development and Validation

Enzyme immunoassays (EIA) and enzyme-linked immunosorbent assays (ELISA) are common immunoassay formats for PdG quantification. massey.ac.nzmassey.ac.nz These assays are typically designed in a competitive format where the PdG in the sample competes with a labeled PdG conjugate for a limited number of antibody binding sites. massey.ac.nzmassey.ac.nz The amount of bound labeled conjugate is inversely proportional to the concentration of PdG in the sample. massey.ac.nzmassey.ac.nz

The development of a reliable EIA/ELISA involves producing specific antibodies against PdG and validating the assay's performance. massey.ac.nzmassey.ac.nz Validation includes assessing parameters such as sensitivity, specificity, accuracy, and precision (both intra- and inter-assay variability). nih.govjst.go.jpmassey.ac.nzmassey.ac.nz For example, an EIA developed for urinary PdG in the giant panda demonstrated good reproducibility with intra- and inter-assay coefficients of variation of 6.1% and 16.3%, respectively. nih.govjst.go.jp

While EIAs and ELISAs are valuable tools, they can be susceptible to cross-reactivity from other structurally related steroid metabolites present in the sample, which can lead to an overestimation of the true PdG concentration. unito.ited.ac.uk Therefore, validation against a more specific method like LC-MS/MS is often recommended. ed.ac.uk Studies comparing ELISA results with LC-MS/MS have shown a concentration-dependent upward bias in the immunoassay results. ed.ac.uk

Performance Characteristics of a Developed Pregnanediol 3-glucuronide ELISA
ParameterFindingSource
Assay FormatDirect competitive immunoassay massey.ac.nzmassey.ac.nz
Antibody SourcePolyclonal antibodies raised in sheep massey.ac.nzmassey.ac.nz
Enzyme ConjugateHorseradish peroxidase (HRP) massey.ac.nzmassey.ac.nz
Sensitivity0.5 µmoles/24 h massey.ac.nzmassey.ac.nz
ValidationSuccessfully validated against World Health Organisation (WHO) assays. massey.ac.nzmassey.ac.nz

Radioimmunoassays (RIA) in Historical and Current Research

Radioimmunoassay (RIA) is another type of immunoassay that has been historically important in the measurement of steroid hormones. Similar to EIA, RIA is a competitive binding assay, but it utilizes a radiolabeled analyte (e.g., with iodine-125) instead of an enzyme-labeled one. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of the unlabeled analyte in the sample.

RIAs were among the first highly sensitive methods developed for hormone analysis and have been instrumental in advancing the understanding of reproductive endocrinology. While still used in some research applications, the use of radioactive materials requires specialized laboratory facilities and disposal procedures, which has led to a shift towards non-isotopic methods like EIA/ELISA and LC-MS/MS in many laboratories. unito.it

Advanced Immunochromatographic Strip Technologies (e.g., Time-Resolved Fluorescence Microsphere-Lateral Flow Immunoassay)

A significant advancement in the quantification of PdG for research purposes is the development of time-resolved fluorescence microsphere-lateral flow immunoassay (TRFM-LFIA). nih.govfrontiersin.org This competitive model-based strip technology offers a rapid and sensitive method for detecting PdG. nih.gov The assay principle involves competition between the PdG in a sample and a known amount of PdG conjugate for binding to a limited number of specific antibodies.

The technology utilizes time-resolved fluorescence microspheres, which have a long fluorescence lifetime and a large Stokes shift, reducing background interference and enhancing detection sensitivity. nih.gov In a typical TRFM-LFIA for PdG, a test line is coated with a PdG-bovine serum albumin conjugate, and a control line is coated with a secondary antibody. The sample is mixed with a monoclonal antibody against PdG that is conjugated to time-resolved fluorescent microspheres. This mixture migrates along the strip via capillary action. A higher concentration of PdG in the sample results in less binding of the fluorescent antibody to the test line, leading to a weaker fluorescence signal.

One study reported the development of a TRFM-LFIA strip with a linear range for PdG detection from 30 to 2,000 ng/mL and a limit of detection (LOD) as low as 8.39 ng/mL. nih.govfrontiersin.orgnih.govresearchgate.net This method demonstrated excellent recovery rates in urine samples, ranging from 97.39% to 112.64%, highlighting its accuracy and reliability for research applications. nih.gov Another multiplex TRFM-LFIA was developed for the simultaneous quantification of PdG and estrone-3-glucuronide (E1-3-G), showing high concordance with ELISA results (adjusted R² = 0.92 for PdG) and a rapid processing time of 10 minutes. rsc.org

Lateral Flow Assays for Research-Grade Detection (e.g., smartphone-linked systems)

Lateral flow assays (LFAs) have emerged as a cost-effective and rapid tool for hormone detection in research settings. rsc.orgrsc.org These paper-based diagnostic devices provide qualitative, semi-quantitative, or quantitative results within minutes. rsc.org While traditional LFAs rely on visual inspection of colored signals, modern research-grade systems often incorporate smartphone-based readers for quantitative analysis. mdpi.com

Smartphone-linked LFA systems utilize the phone's camera to capture images of the test strip, and specialized applications analyze the optical densities of the test and control lines to provide a precise concentration of the analyte. researchgate.net This approach enhances the objectivity and accuracy of LFA readings, making them suitable for research that requires quantitative data. For instance, a smartphone-coupled device called "Inito" has been developed for the lateral flow measurement of luteinizing hormone (LH) and estrone-3-glucuronide (E3G), demonstrating a high degree of agreement with standard clinical readers (R² > 0.99). researchgate.net Similar technology can be applied to PdG detection.

Challenges in developing LFAs for hormones include the need for high sensitivity and potential difficulties in sample preparation. rsc.org However, advancements such as the use of superparamagnetic particles in magnetic immunochemical tests (MICT) have led to assays with very low limits of quantitation and a wide working range for PdG. nih.gov

Sample Handling and Pre-analytical Considerations in Research

Collection Matrices (e.g., Urine, Fecal Extracts, Extracted Serum/Plasma)

The choice of biological matrix is a critical consideration in the research-oriented quantification of PdG.

Urine: Urine is the most common and non-invasive matrix for PdG measurement. nih.govarborassays.comnih.gov It contains high concentrations of the water-soluble PdG, making it suitable for a variety of assay platforms, including LFIA and mass spectrometry. nih.govnih.gov Both spot urine samples and 24-hour collections can be used, although spot samples are more convenient for longitudinal studies. nih.govunito.it

Fecal Extracts: Fecal steroid metabolite analysis is a valuable non-invasive tool, particularly in wildlife and animal studies. arborassays.comnih.gov The extraction of progesterone (B1679170) metabolites from fecal samples is a common procedure, though standardization of methods is necessary for inter-laboratory comparison. nih.gov

Extracted Serum/Plasma: While PdG is primarily an excretory metabolite found in urine, it can also be measured in serum or plasma. arborassays.comnih.gov However, direct measurement in these matrices is often not recommended without an extraction step to remove interfering substances. arborassays.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been successfully used to quantify PdG in serum with high sensitivity and accuracy. nih.govresearchgate.net

Normalization Techniques (e.g., Creatinine (B1669602) Adjustment)

To account for variations in urine dilution, PdG concentrations in spot urine samples are often normalized to urinary creatinine levels. nih.gov This practice is intended to provide a more consistent measure of hormone excretion. However, the utility of creatinine adjustment has been a subject of debate in research.

One study found an excellent correlation between urinary PdG and serum progesterone levels, but this correlation was weakened when urinary PdG concentrations were adjusted for creatinine in older individuals. nih.gov This suggests that creatinine adjustment may introduce measurement error in certain populations. nih.gov The decline in mean baseline urinary creatinine with increasing age in non-smokers is a factor that researchers must consider. nih.gov Despite these concerns, creatinine adjustment remains a common practice in many studies. arborassays.com In some cases, the ratio of PdG to creatinine (mg/g) has been shown to be nearly constant over a 24-hour period. nih.gov

Metabolite Stability and Storage Conditions for Research Samples

Proper storage of biological samples is essential to ensure the stability of PdG and the integrity of research findings.

Urine: Studies have evaluated the stability of steroid metabolites in urine under various conditions. One study found that the pattern of estrone-3-glucuronide and pregnanediol-3-alpha-glucuronide concentrations estimated from urine-impregnated paper followed that of liquid urine in all storage conditions tested, including up to 8 days at room temperature and through 10 freeze-thaw cycles. researchgate.net

Fecal Samples: For fecal samples, it is recommended to analyze them soon after collection as the concentration of progesterone metabolites can decrease significantly at ambient temperatures. nih.gov Transport and preservation are best achieved by storing samples in methanol (B129727) or ethanol, which have bacteriostatic properties and can stabilize the metabolites for several weeks. nih.gov

General Recommendations: For long-term storage, freezing samples at -20°C is a common practice. arborassays.com It is also recommended to use all prepared standards and samples within a few hours of preparation for some assay kits. arborassays.com

Methodological Validation and Performance Characteristics for Academic Research

The validation of analytical methods is a cornerstone of reliable scientific research. For PdG quantification, this involves assessing several key performance characteristics.

Performance Characteristic Description Example Findings for PdG Assays
Sensitivity (LOD/LOQ) The lowest concentration of the analyte that can be reliably detected (LOD) or quantified (LOQ).TRFM-LFIA: LOD of 8.39 ng/mL. nih.govnih.gov LC-MS/MS (serum): LOQ of 0.01 ng/mL. nih.gov Immunoassay Kit: Sensitivity of 0.180 ng/mL. arborassays.com
Linearity The ability of the assay to provide results that are directly proportional to the concentration of the analyte within a given range.TRFM-LFIA: Good linear relationship over the range of 30–2,000 ng/mL (R² = 0.997). nih.gov LC-MS/MS (serum): Linear range from 0.38 to 100 ng/mL. nih.gov
Precision (Intra- and Inter-Assay) The degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample.Immunoassay Kit: Intra-assay %CV of 2.9-5.7%; Inter-assay %CV of 5.2-7.5%. arborassays.com LC-MS/MS (serum): RSD less than 10.6%. nih.gov
Accuracy/Recovery The closeness of the measured value to the true value, often assessed by spiking samples with a known amount of the analyte.TRFM-LFIA: Excellent recovery results ranging from 97.39% to 112.64%. nih.gov LC-MS/MS (serum): Accuracy between 90.6% and 110.4%; mean recovery of 103.4%. nih.govresearchgate.net
Specificity/Cross-Reactivity The ability of the assay to exclusively measure the intended analyte without interference from structurally related compounds.Immunoassay Kit: Cross-reactivity of 44.8% with 20α-hydroxyprogesterone and low cross-reactivity with other steroids. arborassays.com LC-MS/MS is considered highly specific. nih.gov

Table 1: Performance Characteristics of Pregnanediol 3α-O-β-D-Glucuronide Assays

Method validation ensures that the chosen analytical technique is fit for its intended purpose in a research context, providing confidence in the accuracy and reliability of the generated data.

Specificity and Cross-Reactivity in Complex Biological Samples

The specificity of an assay refers to its ability to measure only the analyte of interest, in this case, PdG, without interference from other structurally similar compounds present in the sample. In biological matrices such as urine and serum, a multitude of other steroid metabolites exist, creating a significant challenge for assay specificity.

Immunoassays, such as Enzyme-Linked Immunosorbent Assays (ELISA), are widely used for PdG quantification. However, their specificity is highly dependent on the antibody used. Cross-reactivity, the extent to which other compounds bind to the antibody, is a critical parameter. For instance, one commercially available anti-Pregnanediol-3-glucuronide antibody exhibits 100% cross-reactivity with Pregnanediol, 16.0% with 20α-OH-Progesterone, and 2.3% with Progesterone. cosmobio.co.jp Another ELISA kit reports cross-reactivity of 25.8% with Progesterone, 0.35% with Cortisol, and lower percentages with other steroids like Corticosterone (0.02%) and Testosterone (<0.01%). caymanchem.com An immunoassay for urinary PdG showed less than 4% cross-reactivity with free pregnanediol, pregnanetriol, and progesterone. nih.gov This highlights the variability in specificity among different immunoassays and the potential for overestimation of PdG levels if significant cross-reactants are present in the sample.

To overcome the limitations of immunoassays, methods based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed. nih.govresearchgate.netnih.gov LC-MS/MS offers superior specificity by separating PdG from other compounds based on their physicochemical properties before detection and fragmentation based on their unique mass-to-charge ratios. nih.govunito.it This "dilute and shoot" UHPLC-MS/MS method has proven effective in separating PdG from structurally similar glucuro-conjugated steroid metabolites. nih.govunito.it The high specificity of LC-MS/MS makes it the gold standard for research applications requiring accurate and reliable quantification of PdG, especially in complex biological matrices where cross-reactivity can be a significant issue. nih.govresearchgate.net

Sensitivity, Limit of Detection, and Assay Range

The sensitivity of an analytical method is a measure of its ability to detect small amounts of the analyte. It is often defined by the limit of detection (LOD), which is the lowest concentration of the analyte that can be reliably distinguished from background noise. The assay range represents the span of concentrations over which the method is accurate and precise.

For PdG quantification, different analytical methods offer varying levels of sensitivity and detection limits.

Immunoassays: Commercially available ELISA kits for PdG provide a range of sensitivities. For example, one kit has a stated sensitivity of 0.94 ng/mL and a limit of detection of 0.23 ng/mL, with an assay range of 0.4 to 50 ng/mL. caymanchem.com Another ELISA kit reports a sensitivity of 0.180 ng/mL. arborassays.comfishersci.com A rapid immunochemical assay for urinary PdG reported a sensitivity of 0.4 mg/L (which is equivalent to 400 ng/mL). nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS methods generally offer superior sensitivity compared to immunoassays. A highly sensitive and accurate LC-MS/MS method for serum PdG established a linear range from 0.38 to 100 ng/mL with a limit of quantification (LOD) of 0.01 ng/mL. nih.govresearchgate.net Another UHPLC-MS/MS method for urinary PdG also reported a sufficient sensitivity for detecting the analyte at concentrations as low as 0.01 μg/mL (10 ng/mL). nih.govresearchgate.net

The choice of method often depends on the specific research question and the expected concentrations of PdG in the samples. While immunoassays can be suitable for many applications, the higher sensitivity and lower detection limits of LC-MS/MS make it the preferred method for studies requiring the quantification of very low PdG concentrations.

Precision, Accuracy, and Recovery in Analytical Studies

Precision, accuracy, and recovery are fundamental parameters for validating the reliability of any quantitative analytical method.

Precision refers to the closeness of agreement between independent test results obtained under stipulated conditions. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD).

Accuracy is the closeness of the agreement between a test result and the accepted reference value.

Recovery is the percentage of the true amount of an analyte that is measured by the analytical procedure.

Immunoassays: In a rapid immunochemical assay for urinary PdG, the coefficients of variation for within-run and day-to-day precision were both within 4%. nih.gov Another study developing an enzyme immunoassay for urinary PdG reported recoveries of 108%. researchgate.net For one ELISA kit, intra-assay precision was determined by assaying samples in replicates of 20, while inter-assay precision was determined by assaying samples in duplicates in 14 different runs by three operators. fishersci.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS methods for PdG have demonstrated excellent precision, accuracy, and recovery. In one study, the precision assays showed a relative standard deviation (RSD) of less than 10.6%, with accuracy between 90.6% and 110.4%, and a mean recovery of 103.4%. nih.govresearchgate.net Another UHPLC-MS/MS method was validated according to ISO 17025 standards and showed satisfactory results for accuracy, repeatability, and intermediate precision. nih.govresearchgate.net A study comparing a "dilute and shoot" UHPLC-MS/MS method with synthetic urine for calibration found no significant matrix effect, with an observed effect of 100.7%, confirming the suitability of this approach. unito.it

The validation data from these studies underscore the reliability of both immunoassays and LC-MS/MS for the quantification of Pregnanediol 3α-O-β-D-Glucuronide. However, the superior performance characteristics of LC-MS/MS in terms of precision, accuracy, and recovery, particularly in complex biological matrices, make it the more robust and reliable method for research-oriented applications demanding the highest level of analytical rigor.

Data Tables

Table 1: Performance Characteristics of Pregnanediol 3α-O-β-D-Glucuronide Immunoassays

ParameterAssay 1Assay 2Assay 3
Sensitivity 0.94 ng/mL caymanchem.com0.180 ng/mL arborassays.comfishersci.com400 ng/mL nih.gov
Limit of Detection (LOD) 0.23 ng/mL caymanchem.comNot ReportedNot Reported
Assay Range 0.4 - 50 ng/mL caymanchem.com0.391 - 50 ng/mL arborassays.comNot Reported
Precision (CV) Not ReportedNot Reported< 4% (intra- and inter-assay) nih.gov
Recovery Not ReportedNot ReportedNot Reported
Cross-Reactivity Progesterone: 25.8% caymanchem.comNot ReportedPregnanediol, Pregnanetriol, Progesterone: < 4% nih.gov

Table 2: Performance Characteristics of Pregnanediol 3α-O-β-D-Glucuronide LC-MS/MS Methods

ParameterMethod 1 (Serum)Method 2 (Urine)
Sensitivity Not ReportedDetectable at 10 ng/mL nih.govresearchgate.net
Limit of Quantification (LOQ) 0.01 ng/mL nih.govresearchgate.netNot Reported
Linear Range 0.38 - 100 ng/mL nih.govresearchgate.netNot Reported
Precision (RSD) < 10.6% nih.govresearchgate.netSatisfactory nih.govresearchgate.net
Accuracy 90.6% - 110.4% nih.govresearchgate.netSatisfactory nih.govresearchgate.net
Recovery 103.4% nih.govresearchgate.netNot Reported

Comparative and Translational Research on Pregnanediol 3α O β D Glucuronide

Interspecies Studies on Progesterone (B1679170) Metabolism and Metabolite Excretion (e.g., ungulate species, bison, giant panda)

The study of progesterone metabolism across different species reveals significant variations in the types and quantities of excreted metabolites, underscoring the importance of species-specific assays for accurate reproductive monitoring. While pregnanediol-3-glucuronide (B129214) is a key metabolite in many animals, its prominence and the specific isomers excreted can differ.

In ungulates , such as the rhinoceros, the monitoring of progesterone metabolites is a routine practice for pregnancy diagnosis. wtm.at Studies in black and white rhinoceros have identified pregnanediol-3-glucuronide (PdG) as a valuable urinary marker for pregnancy. rhinoresourcecenter.com Similarly, research in the greater one-horned rhinoceros has utilized estrogen and progesterone metabolite analysis to monitor the estrous cycle and confirm pregnancy. rhinoresourcecenter.com

Research on the North American bison (Bison bison) has demonstrated that urinary pregnanediol-3α-glucuronide is a primary immunoreactive metabolite of progesterone. researcher.life An enzyme immunoassay for urinary PdG was successfully used to characterize the estrous cycle and detect early pregnancy in uncaptured bison. researcher.life In one study, urinary PdG was found to be 100% accurate in predicting pregnancy in bison around the third month of gestation. nih.gov Fecal progesterone and its metabolites also show a significant increase from conception through to later stages of pregnancy. nih.gov

While direct studies on pregnanediol (B26743) 3α-O-β-D-glucuronide in the giant panda are less specific, broader metabolomic studies of urine have been conducted to understand the physiological state during different estrous stages. These studies have identified significant variations in urinary metabolites that correlate with changes in progesterone levels, indicating the potential for using such non-invasive methods for reproductive monitoring in this endangered species.

The metabolism and excretion of progesterone can vary even between closely related species, necessitating careful validation of assays for each new species studied. rhinoresourcecenter.com For instance, while progesterone metabolites with a 20-oxo group are common across several rhinoceros species, 20α-hydroxy groups have been identified specifically in black and Indian rhinoceroses. wtm.at

Table 1: Progesterone Metabolite Monitoring in Various Species

SpeciesSample TypePrimary Metabolite(s) MonitoredApplicationReference
Bison (Bison bison)Urine, FecesPregnanediol-3-delta-glucuronide (PdG), ProgesteronePregnancy and ovulation detection nih.gov
Rhinoceros (various species)Urine, Feces, Plasma, SalivaProgesterone metabolites (including PdG)Estrous cycle monitoring, pregnancy diagnosis wtm.atrhinoresourcecenter.com
Pygmy Hog (Porcula salvania)FecesProgesterone metabolitesPregnancy monitoring nih.gov
Non-human primates (e.g., Macaques)Urine, FecesPregnanediol-3-glucuronide (PdG), Estrone (B1671321) conjugates (E1C)Monitoring ovarian function, pregnancy detection nih.gov

Population-Level Variability in Pregnanediol 3α-O-β-D-Glucuronide Excretion Patterns

Within a single species, significant variability exists in the excretion patterns of pregnanediol 3α-O-β-D-glucuronide at the population level. This variability can be attributed to a range of factors including individual physiological differences, environmental influences, and genetics.

Studies in human populations have revealed that while there is a characteristic pattern of pregnanediol glucuronide excretion during the menstrual cycle, the absolute values and the timing of peaks can vary considerably among individuals. nih.gov Even in ostensibly normal, fertile cycles, hormonal profiles can be complex and differ from the classic textbook curves. sciencedaily.com This inter-individual variability is a critical consideration when establishing reference ranges and interpreting results for fertility assessment. frontiersin.org

Factors contributing to this variability include differences in body mass, metabolic rate, and diet. For instance, feed intake has been shown to affect the concentration of progesterone metabolites in the feces of cows. nih.gov Furthermore, the comparison of results between different laboratories can be challenging due to variations in extraction methods and the analytical techniques employed. nih.gov

This inherent variability underscores the importance of longitudinal monitoring, where an individual's own baseline and hormonal profile are used as a reference, rather than relying solely on population-level averages.

Longitudinal Monitoring in Non-Human Research Models

Longitudinal monitoring of pregnanediol 3α-O-β-D-glucuronide and other hormone metabolites in non-human research models is a powerful, non-invasive tool for understanding reproductive endocrinology and its relationship with behavior and the environment. sciencedaily.com This approach is particularly valuable for studying wildlife and captive animals where repeated blood sampling would be stressful and impractical. nih.gov

In non-human primates , such as Japanese macaques, urinary and fecal steroid metabolite analysis accurately reflects ovarian events observed in plasma profiles. nih.gov The non-invasive nature of collecting urine and feces allows for stress-free, long-term monitoring of reproductive status. nih.gov For example, the ratio of fecal estrone conjugates to pregnanediol-glucuronide during late pregnancy in Japanese macaques has been correlated with maternal behavior postpartum. nih.gov

This methodology has been applied to a wide range of species for wildlife conservation and management. wtm.at Monitoring progesterone metabolites is routinely used for pregnancy diagnosis in all species of rhinoceroses kept in captivity. wtm.at Similarly, in the endangered pygmy hog, fecal progesterone metabolite analysis has been standardized to monitor pregnancy and reproductive status, aiding in conservation breeding programs. nih.gov

The ability to track hormonal changes over time within an individual provides a much richer dataset than single-point measurements, allowing researchers to correlate hormonal fluctuations with specific life events, social interactions, and environmental changes. sciencedaily.com

Table 2: Applications of Longitudinal Hormone Monitoring in Non-Human Species

SpeciesHormone MetaboliteResearch FocusKey FindingsReference
Japanese MacaqueFecal Estrone Conjugates (E1C) and Pregnanediol-Glucuronide (PdG)Hormone-behavior relationshipsRatio of E1C to PdG in late pregnancy correlated with postpartum maternal rejection behavior. nih.gov
BisonUrinary Pregnanediol-3-delta-glucuronide (PdG)Reproductive self-regulationEnabled detection of ovulation in free-roaming bison. bioscientifica.com
RhinocerosFecal/Urinary Progesterone MetabolitesCaptive breeding managementRoutine pregnancy diagnosis based on rising progesterone metabolite concentrations. wtm.at
Pygmy HogFecal Progesterone MetabolitesConservation of endangered speciesNon-invasive monitoring of pregnancy to support breeding programs. nih.gov

Research on Enzymatic Regulation in Diverse Biological Systems (e.g., microbial models)

The concentration of pregnanediol 3α-O-β-D-glucuronide in excreta is not only dependent on its production and clearance but also on enzymatic processes that can occur after its initial formation, particularly within the gut. Microbial β-glucuronidases (GUS), enzymes produced by a wide range of gut bacteria, play a significant role in the deconjugation of glucuronidated compounds, including steroid hormones. nih.gov

This microbial hydrolysis can "reactivate" the steroid by removing the glucuronic acid moiety, allowing the parent compound to be reabsorbed in a process known as enterohepatic circulation. nih.gov Research using microbial models has shown that the activity of these enzymes is influenced by several factors.

The species of microbe is a key determinant of GUS activity. Different bacterial phyla, such as Firmicutes and Bacteroidetes, express GUS enzymes with varying efficiencies. researchgate.net Furthermore, the pH of the environment significantly impacts enzyme activity, with optimal pH levels differing between microbial species. nih.govnih.gov Studies have shown that adjusting the buffer pH can lead to substantial fold-changes in the hydrolysis rate of glucuronides. nih.govmdpi.com

The preparation of the enzyme from fecal samples also affects the measured activity. For instance, sonication can increase the total protein yield and, consequently, the observed hydrolysis activity. nih.govnih.gov Additionally, the use of fresh fecal samples is crucial as enzyme activity can be lost over time. nih.govnih.gov

Future Directions and Emerging Research Paradigms for Pregnanediol 3α O β D Glucuronide

Integration with Systems Biology and Multi-Omics Approaches

The future of PdG research lies in its integration with systems biology and multi-omics approaches. This involves combining data from genomics, proteomics, and metabolomics to create a more holistic understanding of the role of progesterone (B1679170) and its metabolites in complex biological systems.

Metabolomics, the large-scale study of small molecules, including metabolites, offers a powerful tool to investigate the subtle changes in metabolic pathways associated with fluctuating PdG levels. nih.gov By analyzing the entire metabolome, researchers can identify novel biomarkers and gain a more comprehensive understanding of the physiological and pathological processes influenced by progesterone. nih.govnih.gov This approach has the potential to reveal previously unknown connections between progesterone metabolism and various health conditions. nih.gov

For instance, a multi-omics approach could elucidate how genetic variations (genomics) influence the expression of enzymes involved in progesterone metabolism (proteomics), ultimately affecting the levels of PdG and other metabolites (metabolomics). This integrated understanding is crucial for developing personalized medicine strategies.

Advancements in Non-Invasive Monitoring Technologies for Research

The development of non-invasive, rapid, and sensitive methods for monitoring PdG is a key area of future research. While traditional laboratory-based assays like enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are accurate, they can be time-consuming and require specialized equipment. mdpi.comnih.govnih.gov

Recent advancements in analytical techniques are addressing these limitations. Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods are now available that can rapidly and accurately measure urinary PdG levels in just a few minutes. nih.gov These "dilute and shoot" methods simplify sample preparation and offer high throughput, making them ideal for large-scale clinical studies. nih.gov

Furthermore, the development of point-of-care (POC) tests for urinary PdG is a significant step forward for both research and clinical applications. mdpi.com These tests, which can be performed at home, provide a convenient and non-invasive way to monitor ovulatory function and the luteal phase. mdpi.comrupahealth.com The DUTCH (Dried Urine Test for Comprehensive Hormones) test is one such example that utilizes dried urine samples to provide a comprehensive analysis of sex and adrenal hormones and their metabolites. dutchtest.com

The following table provides a comparison of different analytical methods for PdG detection:

Analytical MethodSample TypeAdvantagesDisadvantages
Enzyme-Linked Immunosorbent Assay (ELISA) Urine, Serum, Plasma, Fecal ExtractsWidely available, relatively low cost. fishersci.comarborassays.comarborassays.comCan have cross-reactivity with other metabolites, may require sample extraction. arborassays.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Urine, SerumHigh specificity and sensitivity, can measure multiple steroids simultaneously. nih.govnih.govRequires expensive equipment and specialized expertise. mdpi.com
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) UrineRapid analysis time, high throughput. nih.govRequires specialized equipment. nih.gov
Point-of-Care (POC) Tests UrineNon-invasive, convenient for at-home use. mdpi.comMay have lower sensitivity and specificity than laboratory-based methods.

Development of Standardized Reference Materials and Assays for Inter-Laboratory Comparability

Ensuring the accuracy and comparability of PdG measurements across different laboratories is crucial for both clinical diagnostics and research. The use of standardized reference materials and validated analytical methods is essential to achieve this goal.

The National Institute of Standards and Technology (NIST) plays a key role in developing and providing these reference materials. nist.gov Inter-laboratory comparison studies are also vital for assessing the performance of different assays and identifying sources of variability. nih.govendocrine-abstracts.orgendocrine-abstracts.org

Exploration of Novel Metabolic Pathways and Regulatory Networks

While PdG is recognized as the major metabolite of progesterone, there is still much to learn about the complexities of progesterone metabolism. wikipedia.orgnumberanalytics.com Future research will focus on exploring novel metabolic pathways and the regulatory networks that control the production and excretion of PdG and other progesterone metabolites.

Progesterone is metabolized into a variety of compounds, some of which have their own distinct biological activities. numberanalytics.com For example, metabolites like allopregnanolone (B1667786) are known to have neuroactive effects. mdpi.com Understanding the complete metabolic profile of progesterone is essential for fully appreciating its physiological roles.

Metabolomics studies are beginning to shed light on these complex pathways. nih.govnih.gov By analyzing the full spectrum of metabolites in response to progesterone administration, researchers can identify new metabolites and understand how their levels are regulated. nih.gov This knowledge could lead to the discovery of new biomarkers for various conditions and provide insights into the mechanisms underlying progesterone-related disorders.

Q & A

Q. What are the standard methodologies for quantifying PDG in urine, and how do they differ in sensitivity and specificity?

PDG is primarily quantified using enzyme-linked immunosorbent assays (ELISA) or liquid chromatography–tandem mass spectrometry (LC-MS/MS).

  • ELISA : Competitive ELISA kits (e.g., Invitrogen™) detect PDG in the range of 0.391–50 ng/mL with intra-assay precision (CV) of 6.4% . Cross-reactivity with structurally similar metabolites (e.g., 20α-hydroxy-4-pregnen-3-one at 119% ) can affect specificity, necessitating validation with chromatographic methods .
  • LC-MS/MS : Offers higher specificity by resolving structural analogs. Blackwell et al. (2020) validated a method with a linear range of 39–5034 nmol/L , using creatinine-indexed normalization to account for hydration status .
    Best Practice : Use ELISA for high-throughput screening and LC-MS/MS for confirmatory analysis .

Q. How should researchers prepare biological samples for PDG analysis to minimize degradation?

  • Urine Collection : Collect midstream urine in preservative-free containers. Store at -20°C immediately to prevent glucuronidase-mediated hydrolysis .
  • Extraction : For ELISA, dilute urine 1:10–1:50 in assay buffer to mitigate matrix effects. For LC-MS/MS, solid-phase extraction (SPE) with C18 columns improves recovery .
  • Creatinine Normalization : Index PDG concentrations to urine creatinine to adjust for dilution variability .

Q. What safety precautions are critical when handling PDG in laboratory settings?

PDG is classified as acute toxicity (oral, Category 4) and causes skin/eye irritation (Category 2/2A) . Key precautions include:

  • PPE : Nitrile gloves, lab coats, and safety goggles. Avoid latex gloves due to permeability risks .
  • Ventilation : Use fume hoods for weighing powdered PDG to prevent inhalation of aerosols .
  • Storage : Keep at -20°C in airtight containers, away from strong acids/oxidizers .

Advanced Research Questions

Q. How can cross-reactivity in PDG immunoassays be addressed to improve data accuracy?

ELISA kits (e.g., Arbor Assays) show significant cross-reactivity with metabolites like 20α-hydroxy-4-pregnen-3-one (119%) and pregnanediol (8.7%) . Mitigation strategies:

  • Chromatographic Pre-Screening : Use LC-MS/MS to identify cross-reactive metabolites in samples .
  • Antibody Validation : Employ monoclonal antibodies (e.g., Quidel 330) with lower cross-reactivity profiles .
  • Data Correction : Apply mathematical models to subtract interference signals based on known cross-reactivity percentages .

Q. How do PDG excretion dynamics vary across menstrual cycles, and how can anovulatory cycles be reliably identified?

PDG levels rise post-ovulation, peaking during the luteal phase. Anovulatory cycles are detected using PDG ratio algorithms :

  • Cycles Method : Baseline PDG (days 6–10) compared to post-ovulatory levels (days 11+). A 3-fold increase sustained for ≥3 days indicates ovulation .
  • Interval Method : Uses the lowest 5-day PDG average across the entire cycle, improving specificity to 92.2% .
    Pitfall : Infrequent serum progesterone sampling (<1/week) may misclassify transient luteal activity. Combine PDG ratios with basal body temperature (BBT) for higher accuracy .

Q. What are the contradictions in PDG’s role as a biomarker for progesterone activity, and how can they be resolved?

  • Contradiction 1 : PDG levels may not correlate with serum progesterone in obesity or hepatic dysfunction due to altered glucuronidation .
  • Contradiction 2 : Transient luteal function can produce false-positive PDG surges in anovulatory cycles .
    Resolution : Integrate PDG with estrone-3-glucuronide (E1G) ratios and transvaginal ultrasound to confirm follicular maturation .

Q. How can PDG be integrated into multi-marker panels for comprehensive reproductive health studies?

  • Panel Design : Combine PDG with E1G (follicular phase) and LH (surge detection) for menstrual cycle staging .
  • Data Analysis : Use machine learning (e.g., logistic regression) to model fertile windows, achieving 89.5% specificity in ovulation detection .
  • Validation : Cross-check with gold-standard methods like mid-luteal serum progesterone (≥3 ng/mL ) .

Methodological Tables

Q. Table 1. Cross-Reactivity Profile of PDG ELISA Antibodies

MetaboliteCross-Reactivity (%)
Pregnanediol 3-glucuronide100
20α-Hydroxy-4-pregnen-3-one119
Pregnanediol8.7
20β-Hydroxy-4-pregnen-3-one2.7
Source: O’Connor et al. (2003)

Q. Table 2. PDG Excretion Thresholds in Menstrual Cycles

PhasePDG Threshold (µmol/24h)
Follicular<13.5
Luteal≥13.5
Source: Leiva et al. (2019)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.